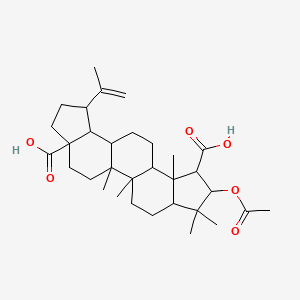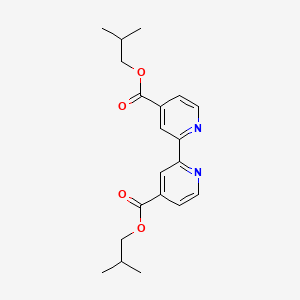
2-(3-Chloropropyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)thiazole typically involves the reaction of thiazole with 1,3-dichloropropane under basic conditions. A common method includes:
Reactants: Thiazole, 1,3-dichloropropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Techniques such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chloropropyl)thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid at 0-5°C.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux temperature.
Major Products:
Substitution: 2-(3-Azidopropyl)thiazole
Oxidation: this compound sulfone
Reduction: 2-(3-Hydroxypropyl)thiazole
Applications De Recherche Scientifique
2-(3-Chloropropyl)thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive nature.
Mécanisme D'action
The biological activity of 2-(3-Chloropropyl)thiazole is primarily due to its ability to interact with various molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, such as transpeptidases.
Pathways: Inhibition of enzyme activity, leading to disruption of bacterial cell wall integrity and subsequent cell death.
Comparaison Avec Des Composés Similaires
- 2-(3-Bromopropyl)thiazole
- 2-(3-Iodopropyl)thiazole
- 2-(3-Hydroxypropyl)thiazole
Comparison:
- Reactivity: 2-(3-Chloropropyl)thiazole is less reactive than its bromine and iodine analogs but more reactive than the hydroxy derivative.
- Applications: While all these compounds can be used in similar synthetic applications, the chlorine derivative is often preferred due to its balance of reactivity and stability.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H8ClNS |
|---|---|
Poids moléculaire |
161.65 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |
Clé InChI |
AQOLDEZFPRHPJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)


![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)


